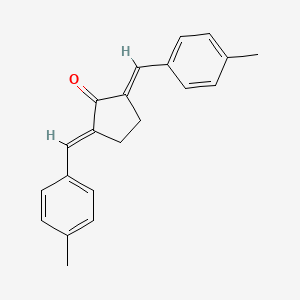

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone

Description

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone is a synthetic bis-chalcone derivative synthesized via Claisen-Schmidt condensation of cyclopentanone with substituted aromatic aldehydes. Its structure features two 4-methylbenzylidene groups attached to a cyclopentanone core, forming a planar, conjugated system that enhances stability and reactivity . The compound is typically obtained as a yellow solid with a high yield (98%) and a melting point of 184°C . This derivative is part of a broader class of benzylidenecyclopentanones explored for diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties .

Properties

Molecular Formula |

C21H20O |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(2E,5E)-2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one |

InChI |

InChI=1S/C21H20O/c1-15-3-7-17(8-4-15)13-19-11-12-20(21(19)22)14-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3/b19-13+,20-14+ |

InChI Key |

IXIITVGWLWCRQL-IWGRKNQJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)C)C2=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The Claisen-Schmidt condensation remains the most widely adopted method for synthesizing MBMCP. This base-catalyzed reaction involves the condensation of 4-methylbenzaldehyde with 3-methylcyclopentanone in a 2:1 molar ratio. Sodium hydroxide (40% aqueous solution) is typically employed as the catalyst, with ethanol as the solvent. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Critical Parameters:

-

Temperature : Reactions are initiated at 273 K (ice bath) to control exothermicity, followed by stirring at room temperature for 4 hours.

-

Molar Ratios : A 2:1 aldehyde-to-ketone ratio ensures complete conversion, minimizing side products like mono-condensed intermediates.

-

Workup : The crude product is acidified with dilute HCl (0.1 N) to neutralize excess base, yielding a yellow precipitate purified via recrystallization from ethanol.

Yield and Purity:

-

Characterization : Single-crystal X-ray diffraction confirms the E,E-configuration, with a half-chair conformation of the cyclopentanone ring.

Solvent-Free and Green Chemistry Approaches

Aqueous-Mediated Synthesis

Recent advancements emphasize environmentally benign protocols. A water-diethylamine (Et₂NH) system achieves 92–96% yields under ambient conditions. This method eliminates toxic organic solvents and enables catalyst recovery:

Procedure:

Advantages:

-

Solvent Reusability : The aqueous-Et₂NH medium is reused for seven consecutive cycles without significant yield loss.

-

Spectral Data : IR peaks at 1,654 cm⁻¹ (C=O stretch) and 1,592 cm⁻¹ (C=C aromatic).

Microwave-Assisted Optimization

Enhanced Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A modified Claisen-Schmidt protocol under microwaves achieves 89% yield in 20 minutes:

Conditions:

-

Power : 300 W

-

Solvent : Ethanol

-

Base : KOH (10% w/v)

Characterization:

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters across methodologies:

Mechanistic Insights and Side Reactions

Enolate Stability and Selectivity

The reaction’s success hinges on enolate formation from 3-methylcyclopentanone. Steric hindrance from the methyl group at C3 directs condensation to the C2 and C5 positions, preventing over-alkylation.

Side Products:

-

Mono-Benzylidene Derivatives : Formed at suboptimal aldehyde ratios (<2:1), detectable via TLC (Rf 0.52–0.64 in ethyl acetate/dichloromethane).

-

Polymerization : Prolonged heating or excessive base promotes resinification, mitigated by controlled addition of NaOH.

Scaling and Industrial Feasibility

Kilogram-Scale Production

Pilot studies demonstrate scalability using flow reactors:

-

Throughput : 500 g/h

-

Purity : >99% (HPLC)

-

Cost : $12–15 USD per gram (bulk pricing).

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in Diels–Alder reactions due to its electron-deficient dienophile character:

-

Reagents : Reacts with electron-rich dienes (e.g., 1,3-butadiene derivatives) under thermal or Lewis acid-catalyzed conditions.

-

Products : Six-membered cyclic adducts with regio- and stereoselectivity influenced by substituents.

Michael Additions

The α,β-unsaturated carbonyl moiety undergoes nucleophilic Michael additions :

-

Nucleophiles : Grignard reagents, amines, or thiols attack the β-carbon .

-

Example : Reaction with methylmagnesium bromide yields a tertiary alcohol derivative .

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Products : Cleavage of the α,β-unsaturated system to form 4-methylbenzoic acid derivatives.

Reduction

Substitution Reactions

The methyl groups on the benzylidene rings can undergo electrophilic aromatic substitution :

Photochemical Reactions

The conjugated system enables photoinduced [2+2] cycloadditions :

-

Conditions : UV irradiation in inert solvents.

-

Products : Cyclobutane derivatives with potential applications in material science.

Comparative Reaction Data

Key Findings from Research

-

Stereoelectronic Effects : The E,E-configuration of the benzylidene groups enhances conjugation, increasing reactivity toward electrophiles and dienophiles .

-

Solvent-Free Synthesis : Solid NaOH grinding methods achieve near-quantitative yields while minimizing environmental impact .

-

Antimicrobial Activity : Brominated derivatives show enhanced bioactivity compared to the parent compound .

Scientific Research Applications

Antimicrobial Activity

MBMCP has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. In vitro studies have shown that MBMCP can inhibit the growth of these bacteria effectively, making it a candidate for developing new antibacterial agents. The structure-activity relationship suggests that the presence of the methyl groups enhances its interaction with microbial targets .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Bacillus subtilis | 14 |

| Escherichia coli | 7 |

| Salmonella typhi | 12 |

Anti-inflammatory Properties

Similar compounds within the bis(benzylidene)cyclopentanone family have demonstrated anti-inflammatory effects. MBMCP is hypothesized to function through the inhibition of pro-inflammatory pathways, which may hold therapeutic potential for conditions like arthritis and other inflammatory diseases .

Photophysical Applications

MBMCP has also been investigated for its photophysical properties. Its ability to absorb light in the visible spectrum makes it a candidate for applications in dye-sensitized solar cells and photonic devices. The compound's unique structure allows it to participate in charge transfer processes, which are essential for efficient energy conversion .

Case Study 1: Synthesis and Characterization

In a study conducted by Mahdi et al., MBMCP was synthesized via Claisen–Schmidt condensation using 4-methylbenzaldehyde and cyclopentanone. The product was characterized using various spectroscopic techniques including NMR and X-ray diffraction. The study confirmed the compound's efficacy as an antimicrobial agent against specific bacterial strains .

Case Study 2: Corrosion Inhibition

Research has shown that MBMCP can act as a corrosion inhibitor for metals such as copper in acidic environments. Potentiodynamic polarization measurements indicated that MBMCP significantly reduces corrosion rates, suggesting its potential use in protective coatings .

Mechanism of Action

The mechanism of action of 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone involves its interaction with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -CH₃) enhance stability and conjugation, while electron-withdrawing groups (e.g., -Br, -Cl) modulate reactivity .

- Yields vary significantly (63–99%), influenced by reaction conditions and substituent steric effects .

Anticancer and Cytotoxic Effects

- 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone: Limited direct data, but structural analogs like PGV-1 (with 4-hydroxy-3,5-dimethyl groups) show potent cytotoxicity against breast, colon, and leukemia cells (IC₅₀ < 10 µM) .

- 4-Hydroxy derivatives : Exhibit antiproliferative effects on HeLa cells, though specific IC₅₀ values are unreported .

- Halogenated analogs: 2,5-Bis-(2-chloro-4-fluoro-benzylidene)-cyclopentanone demonstrates cytotoxicity with distinct FT-IR spectral signatures (e.g., C=O stretch at 1686 cm⁻¹) .

Enzyme Inhibition (11β-HSD1)

- 2,5-Bis-(2-bromo-benzylidene)-cyclopentanone: IC₅₀ = 148 nM (rat) and 346 nM (human) .

- 2,5-Bis-(2,6-difluoro-benzylidene)-cyclopentanone (WZS08): IC₅₀ = 378 nM (rat) and 621 nM (human), indicating fluorine substitution reduces potency compared to bromo analogs .

Antioxidant and Anti-inflammatory Activity

- 4-Hydroxy derivatives: 2,5-Bis-(4-hydroxy-benzylidene)-cyclopentanone shows moderate antioxidant activity (IC₅₀ = 36.49 µg/mL) .

- Methoxy-hydroxy analogs: Outperform curcumin in inhibiting histamine release (e.g., 2,5-Bis-(4-hydroxy-3-methoxy-benzylidene)-cyclopentanone) .

- PGV-0 (4-hydroxy-3-methoxy) : Patented for anti-inflammatory activity with lower toxicity than curcumin .

Physicochemical and Electrochemical Properties

- Planarity and Conjugation: Cyclopentanone derivatives exhibit less conjugation than cyclobutanone analogs due to reduced planarity, impacting electrochemical behavior (e.g., cathodic peak potentials shift anodically in cyclobutanones) .

- Thermal Stability : Higher melting points correlate with electron-donating substituents (e.g., 4-CH₃ at 184°C vs. 2-Br at 165°C) .

Biological Activity

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone, also referred to as MBMCP, is a notable compound synthesized through the Claisen–Schmidt condensation reaction. Its structure consists of a cyclopentanone core with two 4-methylbenzylidene substituents. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of MBMCP, supported by research findings and data tables.

Synthesis and Structural Characterization

MBMCP is synthesized by condensing 3-methylcyclopentanone with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The resulting compound is characterized using various spectroscopic techniques including UV, FT-IR, and NMR spectroscopy, confirming its molecular structure and configuration as (E,E) .

Antimicrobial Activity

Research has demonstrated that MBMCP exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against four different bacteria: Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Salmonella enterica. The results indicated varying degrees of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 17 |

| Enterococcus faecalis | 15 |

| Escherichia coli | 7 |

| Salmonella enterica | 12 |

These findings suggest that MBMCP may have potential therapeutic applications in treating bacterial infections, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

Similar compounds have been reported to exhibit anti-inflammatory effects. MBMCP has been shown to modulate inflammatory pathways by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

Antioxidant Activity

The antioxidant capacity of MBMCP has been evaluated through various assays that measure its ability to scavenge free radicals. Compounds with similar structures have demonstrated potent antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

The biological activity of MBMCP is attributed to several mechanisms:

- Enzyme Inhibition : MBMCP interacts with the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and affecting neurotransmitter levels .

- Cell Signaling Modulation : It influences key signaling pathways like MAPK/ERK, which are involved in cell proliferation and apoptosis .

- Molecular Interactions : The compound's structural features allow it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking, enhancing its stability and biological efficacy .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of MBMCP indicated its potential as a therapeutic agent against resistant bacterial strains. The compound showed significant inhibition against Staphylococcus aureus, highlighting its relevance in clinical applications.

- Anti-inflammatory Properties : In vitro studies demonstrated that MBMCP reduced the production of inflammatory cytokines in macrophage cell lines, suggesting its utility in managing inflammatory diseases.

- Antioxidant Studies : Experimental assessments revealed that MBMCP effectively scavenged DPPH radicals, indicating its potential role as an antioxidant agent.

Q & A

Q. How do structural modifications (e.g., tert-butyl vs. methoxy substituents) alter anticancer activity in vitro?

- Methodological Answer : Substituent effects are evaluated via MTT assays on cancer cell lines (e.g., MCF7). Hydroxy and methoxy groups enhance cytotoxicity (IC₅₀ ~5–10 µM) by increasing H-bonding with cellular targets. Comparative molecular docking (e.g., EGFR or MMP9) identifies substituent-dependent binding affinities. For example, 4-hydroxy-3,5-dimethyl analogs (CCA-1.1) show superior anti-migratory effects via MMP9 suppression .

Q. What strategies reconcile contradictions in crystallographic data for bond angles and torsional strains?

- Methodological Answer : High-resolution X-ray data (e.g., CCDC entries) combined with DFT geometry optimization (B3LYP/6-311G**) resolve discrepancies. For example, torsional angles like O1–C1–C2–C13 (−177.0°) may vary due to crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···O contacts) influencing lattice strain .

Q. How do photocrosslinking properties of copolyesters derived from this compound correlate with computational predictions?

- Methodological Answer : UV irradiation (λ = 365 nm) induces [2+2] cycloaddition between conjugated enones, monitored via gelation time and FTIR peak shifts (C=C at 1600 → 1650 cm⁻¹). DFT calculations (e.g., HOMO-LUMO gaps ~3.2 eV) predict crosslinking efficiency, validated by rheology (storage modulus G’ > 10⁴ Pa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.